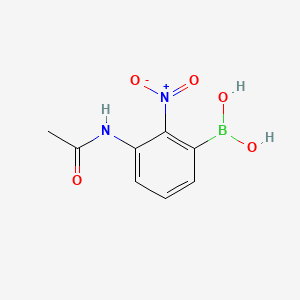

3-Acetamido-2-nitrophenylboronic acid

説明

Significance of Boronic Acids in Modern Synthetic Methodologies

The prominence of boronic acids in contemporary organic synthesis is largely attributed to their participation in a variety of powerful cross-coupling reactions. The most notable of these is the Nobel Prize-winning Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. rsc.org This reaction is celebrated for its high tolerance of a wide range of functional groups, its stereospecificity, and its generally mild reaction conditions. rsc.orgnih.gov

Beyond the Suzuki-Miyaura coupling, boronic acids are key reactants in other significant transformations, including the Chan-Lam coupling for the formation of carbon-heteroatom bonds (C-N, C-O, and C-S) and additions to unsaturated systems. Their ability to form reversible covalent complexes with diols has also been exploited in the development of sensors and for the protection of functional groups. nih.gov

Overview of the Chemical Compound 3-Acetamido-2-nitrophenylboronic Acid within Boronic Acid Research

This compound is a specialized arylboronic acid that features both an acetamido and a nitro group on the phenyl ring. These substituents significantly influence the electronic properties and reactivity of the boronic acid moiety. The electron-withdrawing nature of the ortho-nitro group and the meta-acetamido group modulates the Lewis acidity of the boron center and can direct the regioselectivity of its reactions.

This particular substitution pattern makes this compound a valuable intermediate in the synthesis of complex heterocyclic structures, such as substituted benzimidazoles, which are scaffolds of significant interest in medicinal chemistry. The presence of the nitro and acetamido groups provides handles for further functionalization, allowing for the construction of diverse molecular libraries.

Historical Context of Boronic Acid Applications

The first synthesis of a boronic acid was reported in the 19th century, but it was not until the latter half of the 20th century that their synthetic utility was widely recognized. The groundbreaking work of Herbert C. Brown on organoboranes laid the foundation for much of the subsequent research in this area. The development of the Suzuki-Miyaura coupling reaction in the late 1970s marked a pivotal moment, catapulting boronic acids to the forefront of organic synthesis. Since then, the scope of boronic acid chemistry has expanded dramatically, with new catalysts, ligands, and reaction conditions continually being developed to enhance their versatility and efficiency.

Chemical and Physical Properties

The properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | (3-acetamido-2-nitrophenyl)boronic acid |

| CAS Number | 78887-38-4 |

| Molecular Formula | C₈H₉BN₂O₅ |

| Molecular Weight | 223.98 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

This data is compiled from commercially available sources. nih.govcymitquimica.com

Synthesis and Reactivity

A known method for the synthesis of related compounds involves the nitration of a phenylboronic acid precursor. For instance, 2-nitrophenyl boronic acid can be synthesized by reacting phenylboronic acid with nitric acid in the presence of an organic solvent and a catalyst. researchgate.net A patented method describes the reduction of [3-(acetylamino)-2-nitrophenyl]boronic acid using hydrogen gas and a palladium on carbon catalyst in ethanol (B145695) to yield the corresponding amino compound, which is then used in subsequent cross-coupling steps. nih.gov

The reactivity of this compound is largely dictated by the interplay of its functional groups. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions. The ortho-nitro group, being strongly electron-withdrawing, can influence the electronic density of the aromatic ring and the boronic acid group, potentially affecting its reactivity in Suzuki-Miyaura coupling reactions. nih.gov The acetamido group can also modulate the electronic environment and provides a site for potential modification.

Research Applications

While specific research applications for this compound are not extensively documented in publicly available literature, its structure suggests its utility as a precursor in the synthesis of various heterocyclic compounds. Boronic acids, in general, are widely used as building blocks in the synthesis of biologically active molecules. nih.gov For example, substituted benzimidazoles, which exhibit a range of pharmacological activities, can be synthesized through condensation reactions involving ortho-phenylenediamines, which can be derived from ortho-nitroaniline precursors. nih.gov The structure of this compound makes it a suitable starting material for the synthesis of such complex molecules.

Furthermore, related nitrophenylboronic acids have been investigated for their catalytic activity. For instance, 3-nitrophenylboronic acid has been used as a catalyst for the one-pot synthesis of 1,4-dihydropyridines and polyhydroquinolines. mdpi.com It has also been studied in the context of inhibiting certain enzymes. nih.gov

Structure

2D Structure

特性

IUPAC Name |

(3-acetamido-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-2-3-6(9(13)14)8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRVFUIJKNFQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657329 | |

| Record name | (3-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-38-4 | |

| Record name | B-[3-(Acetylamino)-2-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78887-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetamido 2 Nitrophenylboronic Acid and Derivatives

Established Synthetic Routes for Arylboronic Acids

The synthesis of arylboronic acids can be broadly categorized into several key strategies. These methods provide the foundational knowledge for approaching the synthesis of more complex derivatives like 3-acetamido-2-nitrophenylboronic acid.

Suzuki-Miyaura Cross-Coupling Precursors

Arylboronic acids are most famously utilized as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. sigmaaldrich.com The synthesis of the boronic acid precursors themselves is a critical first step. A common method involves the palladium-catalyzed borylation of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). cymitquimica.com This reaction, often referred to as the Miyaura borylation, provides a direct route to arylboronate esters, which can then be hydrolyzed to the corresponding boronic acids. cymitquimica.com The choice of palladium catalyst and ligand is crucial for the efficiency of this transformation, with electron-rich and bulky phosphine (B1218219) ligands often being employed to enhance catalytic activity. sigmaaldrich.com

The general applicability of this method allows for the synthesis of a wide range of substituted arylboronic acids. For instance, various aryl chlorides can be directly converted to their corresponding boronic acids using tetrahydroxydiboron (B82485) [B₂(OH)₄] in a palladium-catalyzed reaction, which can then be converted to more stable trifluoroborate salts. researchgate.net

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. at.ua This method relies on the presence of a directing metalation group (DMG) on the aromatic substrate, which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation at the adjacent ortho position. at.ua The resulting aryllithium species can then be quenched with an electrophilic boron source, such as trialkyl borates (e.g., trimethyl borate (B1201080) or triisopropyl borate), to furnish the desired ortho-substituted arylboronic acid after acidic workup. rsc.org

A variety of functional groups can act as DMGs, including amides, carbamates, and sulfonamides. at.ua For example, N,N-diethylbenzamide can be efficiently metalated at the ortho position and subsequently borylated. This strategy offers excellent regiocontrol, which is often difficult to achieve through classical electrophilic aromatic substitution.

Halogen-Metal Exchange and Borylation

Halogen-metal exchange is another cornerstone of organometallic chemistry that provides access to aryllithium and aryl-Grignard reagents, which can be subsequently borylated. rsc.org This method is particularly useful for aryl bromides and iodides. The reaction typically involves treating the aryl halide with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures to generate the corresponding aryllithium species. This intermediate is then reacted with a borate ester to form the arylboronate ester. sigmaaldrich.com

A convenient one-pot protocol for the synthesis of arylboronic acids involves the reaction of aryl Grignard reagents, prepared from arylbromides, with a borylating agent. The use of iPrMgCl·LiCl can facilitate the magnesium/bromine exchange. rsc.org These methods are generally high-yielding and tolerate a range of functional groups, making them a versatile tool in the synthesis of arylboronic acids.

Targeted Synthesis of this compound

The synthesis of this compound presents a unique challenge due to the need for precise regiochemical control of three different substituents on the phenyl ring. The electronic properties of the acetamido (electron-donating, ortho,para-directing) and nitro (electron-withdrawing, meta-directing) groups must be carefully considered.

A plausible synthetic approach involves the nitration of 3-acetamidophenylboronic acid. The acetamido group is a strongly activating and ortho,para-directing group. Therefore, nitration is expected to occur at the positions ortho or para to the acetamido group. The boronic acid group is a deactivating, meta-directing group. In this case, the powerful directing effect of the acetamido group would likely dominate, leading to nitration at the 2, 4, or 6 positions. The challenge lies in achieving selective nitration at the desired 2-position over the sterically less hindered 4- and 6-positions.

Another potential route involves the functionalization of a pre-existing, appropriately substituted benzene (B151609) ring. For instance, starting from 2-bromo-6-nitroaniline, a palladium-catalyzed borylation reaction could introduce the boronic acid moiety, followed by acetylation of the amino group.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is critical to maximize the yield of the desired this compound and minimize the formation of isomeric byproducts.

For the nitration of 3-acetamidophenylboronic acid, several parameters can be adjusted:

Nitrating Agent: The choice of nitrating agent can significantly influence selectivity. While a classic mixed acid (HNO₃/H₂SO₄) system is often used for nitration, it can be harsh and lead to over-nitration or decomposition, especially with sensitive substrates like boronic acids. nih.gov Milder nitrating agents, such as acetyl nitrate (B79036) or nitronium tetrafluoroborate, could offer better control.

Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product and minimizing side reactions.

Solvent: The solvent can influence the reactivity of the nitrating species and the solubility of the substrate.

Catalyst: The use of a catalyst can direct the nitration to a specific position. For example, in some cases, the use of a directing group can shield certain positions and favor substitution at others.

A study on the nitration of various substituted phenylboronic acids demonstrated that the reaction can be sensitive to the electronic nature of the substituents. researchgate.net For instance, the nitration of phenylboronic acid itself can lead to a mixture of ortho-, meta-, and para-nitrophenylboronic acids, with the ratio depending on the reaction conditions. researchgate.net

The following table illustrates the general effect of reaction parameters on the nitration of aromatic compounds, which can be extrapolated to the synthesis of the target molecule.

| Parameter | Variation | Expected Effect on Yield and Selectivity |

| Nitrating Agent | Strong (e.g., HNO₃/H₂SO₄) vs. Mild (e.g., Acetyl Nitrate) | Milder agents may increase selectivity for the desired isomer and reduce decomposition. |

| Temperature | Low vs. High | Lower temperatures generally favor higher selectivity and reduce byproduct formation. |

| Reaction Time | Short vs. Long | Optimization is needed to ensure complete reaction without promoting side reactions. |

| Catalyst | Presence vs. Absence | A suitable catalyst could enhance regioselectivity towards the 2-position. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green approaches can be considered, particularly for the nitration step, which traditionally uses hazardous reagents.

Solid Acid Catalysts: Replacing corrosive and difficult-to-recycle liquid acids like sulfuric acid with solid acid catalysts such as zeolites or sulfated zirconia can offer significant environmental benefits. rsc.org These catalysts are often more selective, reusable, and produce less waste. Studies have shown that solid acid catalysts can promote regioselective nitration of aromatic compounds. rsc.org

Alternative Nitrating Agents: The use of less hazardous nitrating agents is a key green strategy. For example, dinitrogen pentoxide (N₂O₅) can be an effective and cleaner alternative to mixed acids. nih.gov Other approaches include the use of metal nitrates in conjunction with a catalyst or photochemical nitration methods. rsc.org

Solvent-Free or Alternative Solvents: Performing reactions under solvent-free conditions or in greener solvents like water or ionic liquids can significantly reduce volatile organic compound (VOC) emissions. Mechanochemical methods, which involve grinding solid reactants together, can also be a solvent-free alternative for nitration. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and with reduced energy consumption. nih.gov This technique has been successfully applied to a variety of organic syntheses, including the preparation of heterocyclic compounds and could potentially be applied to the synthesis of the target boronic acid. nih.govnih.gov

The following table summarizes potential green chemistry approaches applicable to the synthesis.

| Green Approach | Traditional Method | Potential Benefits |

| Catalyst | Liquid H₂SO₄ | Reusability, reduced corrosion and waste. rsc.org |

| Nitrating Agent | HNO₃/H₂SO₄ | Reduced hazard, improved selectivity. nih.gov |

| Solvent | Organic Solvents | Reduced VOCs, easier workup. rsc.org |

| Energy Source | Conventional Heating | Faster reactions, lower energy consumption. nih.gov |

Synthesis of Analogues and Prodrugs of this compound

The structural framework of this compound presents multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues and prodrugs. These modifications are typically aimed at exploring structure-activity relationships, improving pharmacokinetic properties, or developing targeted therapeutic agents. The primary points for synthetic alteration include the acetamido group at the 3-position, the nitro group at the 2-position, and the phenylboronic acid core itself.

Modifications at the Acetamido Group

The acetamido group offers a key site for modification to investigate the influence of the N-acyl substituent on the molecule's properties. Synthetic strategies generally involve the acylation of the corresponding aminophenylboronic acid precursor or modification of the acetamido group on the pre-formed ring.

Research into related compounds has demonstrated the feasibility of varying the N-acyl group. For instance, the synthesis of N-(2,5-dibromophenyl) acetamide (B32628) is achieved by treating 2,5-dibromoaniline (B181072) with acetic anhydride (B1165640) in the presence of an acid catalyst like sulfuric acid. mdpi.com This fundamental acylation reaction can be adapted to introduce a variety of acyl groups by using different acid anhydrides or acyl chlorides. These N-acyl analogues can then be carried forward to introduce the boronic acid moiety.

Another approach involves the synthesis of more complex amide analogues. For example, coupling with amino acids or peptides can be explored. While not directly reported for this compound, the synthesis of phenylboronic acid glutamine analogues illustrates a relevant strategy. researchgate.net This involves coupling a protected amino acid to the aminophenylboronic acid precursor, creating a peptidic analogue.

Table 1: Representative Synthetic Modifications at the Acetamido Group

| Precursor | Reagent(s) | Resulting Moiety | Purpose of Modification |

|---|---|---|---|

| 3-Amino-2-nitrophenylboronic acid | Propionyl Chloride | Propanamido | Investigate effect of alkyl chain length |

| 3-Amino-2-nitrophenylboronic acid | Benzoyl Chloride | Benzamido | Explore impact of aromatic substituents |

This table presents hypothetical examples based on standard organic synthesis methodologies to illustrate potential modifications.

Modifications at the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into various other substituents, profoundly altering the electronic properties of the phenyl ring. The most common modification is its reduction to an amine, which can then serve as a handle for further derivatization.

The reduction of an aromatic nitro group is a well-established transformation. Catalytic hydrogenation (e.g., using H₂ over Pd/C) or chemical reducing agents (e.g., SnCl₂/HCl, Fe/HCl) are effective for this purpose. This would convert this compound into 3-acetamido-2-aminophenylboronic acid.

More advanced methodologies utilize the nitro group as a synthetic partner in coupling reactions. For example, deoxygenative C-N cross-coupling reactions between nitroarenes and boronic acids have been developed using organophosphorus catalysts. nih.gov This allows for the direct conversion of the nitro group into a secondary amine, introducing a wide array of aryl or alkyl substituents. nih.gov This method offers a direct route to N-aryl or N-alkyl derivatives at the 2-position, which would be challenging to achieve through classical methods.

The nitro group can also act as a masked electrophile. In biological systems, it has been shown that a nitroalkane can be converted to its nitronic acid tautomer, which is electrophilic and can react with nucleophiles like cysteine residues. nih.gov This suggests that the nitro group itself can be a key pharmacophoric feature, and its replacement would be a strategy to probe its role in biological interactions.

Table 2: Synthetic Transformations of the Nitro Group

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C | 3-Acetamido-2-aminophenylboronic acid | Catalytic Hydrogenation |

| This compound | SnCl₂, HCl | 3-Acetamido-2-aminophenylboronic acid | Chemical Reduction |

Modifications to the Phenyl Ring and Boronic Acid Moiety

Modifications to the core phenylboronic acid structure can involve introducing additional substituents onto the aromatic ring or altering the boronic acid functional group to create esters or other derivatives, which may function as prodrugs.

Phenyl Ring Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for adding substituents to the phenyl ring. mdpi.com Starting from a halogenated precursor, such as 3-acetamido-5-bromo-2-nitrophenylboronic acid, various aryl or alkyl groups can be introduced at the 5-position. The Suzuki reaction typically involves reacting the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. mdpi.com This allows for the synthesis of a library of analogues with diverse substituents on the phenyl ring, enabling a thorough exploration of the steric and electronic requirements for biological activity.

Boronic Acid Moiety Modification: The boronic acid group, -B(OH)₂, is crucial for many of its biological interactions. However, it can be temporarily masked to improve properties like membrane permeability or stability. This is a common prodrug strategy. Boronic acids readily react with diols, such as pinacol (B44631) or ethylene (B1197577) glycol, under dehydrating conditions to form cyclic boronic esters (boronates). nih.gov These esters are generally more stable and less polar than the free boronic acids and can be hydrolyzed back to the parent compound in vivo.

Another modification is the conversion to borinic acids [R₂B(OH)], which are less studied but possess enhanced Lewis acidity. mdpi.com The synthesis can involve the reaction of an arylboronic ester with an organometallic reagent. mdpi.com Furthermore, the development of prodrugs that release a therapeutic agent upon activation by high levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), found in malignant cells, has been explored. This involves creating a boronic acid-based prodrug that is oxidized by H₂O₂ to release the active drug. nih.gov

Table 3: Examples of Phenyl Ring and Boronic Acid Modifications

| Modification Type | Precursor | Reagent(s) | Product Structure |

|---|---|---|---|

| Phenyl Ring Substitution | 3-Acetamido-5-bromo-2-nitrophenylboronic acid | Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 3-Acetamido-5-phenyl-2-nitrophenylboronic acid |

| Boronic Acid Esterification (Prodrug) | This compound | Pinacol, Toluene (reflux) | This compound pinacol ester |

Reactivity and Reaction Mechanisms of 3 Acetamido 2 Nitrophenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions Involving 3-Acetamido-2-nitrophenylboronic Acid

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgwikipedia.org The general mechanism involves the oxidative addition of an organohalide to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. libretexts.org For this compound, the electron-deficient nature of the aromatic ring and the steric hindrance from the ortho substituents are critical factors governing its participation in this reaction.

Catalytic Systems and Ligand Effects

The choice of catalytic system, particularly the palladium source and the supporting ligand, is crucial for achieving efficient Suzuki-Miyaura coupling with challenging substrates like this compound. The electron-withdrawing nitro group can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. nih.gov Furthermore, the presence of two ortho substituents creates significant steric hindrance.

To overcome these challenges, highly active catalytic systems are generally required. These often feature bulky, electron-rich phosphine (B1218219) ligands that promote both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govrsc.org Ligands such as those from the Buchwald and Fu families (e.g., SPhos, XPhos, RuPhos, and P(t-Bu)3) are known to be effective for coupling sterically hindered and electron-deficient arylboronic acids. nih.govresearchgate.netmit.edu The steric bulk of these ligands facilitates the formation of a monoligated palladium(0) species, which is highly reactive in oxidative addition, while their electron-donating character enhances the rate of reductive elimination. nih.govsioc-journal.cn

The choice of base and solvent is also critical. A variety of bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed, often in aqueous or biphasic solvent systems (e.g., toluene/water, dioxane/water). wikipedia.orgresearchgate.net The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation. libretexts.org

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Substituted Arylboronic Acids This table presents data for analogous ortho-substituted arylboronic acids to illustrate typical reaction conditions.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | mit.edu |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | mit.edu |

| Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | Quantitative | nih.gov |

Scope and Limitations in Diverse Substrate Couplings

The scope of the Suzuki-Miyaura reaction with this compound is expected to be broad, provided an optimized catalytic system is employed. It should couple with a variety of aryl and heteroaryl halides (iodides, bromides, and activated chlorides). nih.govlibretexts.org However, the steric hindrance imposed by the two ortho substituents can be a limiting factor, particularly when coupling with other sterically demanding partners. nih.govresearchgate.net Reactions involving the formation of tetra-ortho-substituted biaryls are notoriously difficult and require highly specialized and active catalysts. nih.gov

The electronic nature of the coupling partner also plays a role. Electron-rich aryl halides are generally more challenging substrates for oxidative addition. Conversely, while the electron-deficient nature of this compound can be a challenge, it can be advantageous when paired with electron-rich coupling partners, balancing the electronic requirements of the catalytic cycle. libretexts.org

A potential side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. nih.govnih.gov This is particularly prevalent with electron-deficient arylboronic acids, especially under harsh basic conditions or in protic solvents. nih.govnih.gov Careful selection of the base and reaction conditions is necessary to minimize this undesired pathway.

Mechanistic Investigations of this compound in Cross-Coupling

While no specific mechanistic studies on this compound have been reported, the mechanism can be inferred from studies on similar ortho-substituted systems. beilstein-journals.orgnih.gov The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. libretexts.org The presence of bulky ligands facilitates this step.

The subsequent transmetalation step is where the specifics of this compound become most relevant. The boronic acid reacts with the base to form a boronate anion. This species then transfers its aryl group to the palladium center. The electron-withdrawing nitro group can slow this step by reducing the electron density on the boron-bearing carbon. nih.gov However, some studies suggest that ortho-coordinating groups, such as the oxygen atoms of the acetamido or nitro groups, could potentially interact with the palladium center during the transmetalation, influencing the rate and selectivity of the reaction. nih.govbeilstein-journals.org For instance, an ortho-methoxy group has been observed to influence selectivity through a metal-oxygen chelation effect in the transition state. nih.govbeilstein-journals.org A similar interaction might be possible with the acetamido group of the title compound.

Following transmetalation, the resulting diarylpalladium(II) complex undergoes reductive elimination to form the C-C bond of the biaryl product and regenerate the Pd(0) catalyst. libretexts.org Steric congestion around the palladium center, exacerbated by the ortho substituents on the boronic acid, can accelerate this final step. nih.gov

Other Palladium-Catalyzed Reactions

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other palladium-catalyzed transformations. One important application is in the synthesis of benzimidazoles. The reductive cyclization of an o-nitroaniline is a common method for forming the benzimidazole (B57391) core. researchgate.netorganic-chemistry.orgorganic-chemistry.org A biaryl product formed from the Suzuki-Miyaura coupling of this compound could undergo reduction of the nitro group to an amine, followed by cyclization (often acid-catalyzed) to form a substituted benzimidazole derivative. This two-step sequence provides a versatile route to complex benzimidazoles, which are important scaffolds in medicinal chemistry. nih.gov

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Chan-Lam coupling, offer an alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds. nih.govorganic-chemistry.org The Chan-Lam reaction typically involves the coupling of an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or amide, using a copper catalyst (e.g., Cu(OAc)₂) often in the presence of a base and an oxidant (frequently air). organic-chemistry.orgresearchgate.netacs.org

For this compound, a Chan-Lam type coupling could be envisioned with various nucleophiles. The reaction mechanism is believed to proceed through a Cu(II) species. Transmetalation from the boronic acid to the copper center forms an aryl-copper intermediate. Coordination of the nucleophile followed by reductive elimination yields the desired product and a Cu(0) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle. organic-chemistry.org

The electronic and steric properties of this compound would again be influential. Electron-deficient arylboronic acids can be challenging substrates in Chan-Lam couplings, sometimes leading to lower yields. acs.org However, the reaction conditions are generally mild and tolerant of a wide range of functional groups.

Table 2: Examples of Copper-Catalyzed Coupling of Arylboronic Acids This table illustrates the scope of the Chan-Lam reaction with various arylboronic acids and nucleophiles.

| Arylboronic Acid | Nucleophile | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Imidazole (B134444) | Cu(OTf)₂ | K₂CO₃ | MeOH | Moderate | nih.gov |

| Phenylboronic acid | Aniline | Cu(OAc)₂ | 2,6-Lutidine | CH₂Cl₂ | Good | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | Morpholine | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | High | organic-chemistry.org |

Rhodium-Catalyzed Reactions

Rhodium catalysts are also known to mediate reactions of arylboronic acids, although these are less common than palladium- or copper-catalyzed variants for simple cross-coupling. A primary application of rhodium catalysis with boronic acids is in the 1,2- or 1,4-addition to carbonyls and other unsaturated systems. acs.org

Rhodium catalysts can promote the addition of arylboronic acids to aldehydes, ketones, and imines. researchgate.net For example, rhodium complexes have been used to catalyze the addition of arylboronic acids to ketimines to form N-arylated products. researchgate.net Another significant reaction is the rhodium-catalyzed arylation of diazo compounds with arylboronic acids to produce diarylacetate derivatives. organic-chemistry.orgacs.org These reactions proceed through a distinct mechanism involving an arylrhodium intermediate that reacts with the electrophilic partner.

The applicability of these reactions to this compound would depend on the specific reaction conditions and the compatibility of the nitro and acetamido groups. The electron-withdrawing nature of the nitro group might influence the reactivity of the boronic acid in the transmetalation step with rhodium.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| SPhos |

| XPhos |

| RuPhos |

| P(t-Bu)₃ |

| Potassium carbonate |

| Cesium carbonate |

| Potassium phosphate |

| Barium hydroxide |

| BI-DIME |

| Copper(II) acetate |

| Copper(II) trifluoromethanesulfonate |

| 2,6-Lutidine |

| Pyridine |

| Aniline |

| Imidazole |

| Morpholine |

| 4-Methoxyphenylboronic acid |

| 2-Nitrophenylboronic acid |

Metal-Free Transformations

While many reactions involving arylboronic acids rely on transition metal catalysts, this compound can undergo significant transformations under metal-free conditions. A key metal-free reaction is intramolecular cyclization, driven by the proximity of the acetamido and nitro groups.

This process typically involves the reduction of the nitro group to an amine. In the resulting intermediate, 3-acetamido-2-aminophenylboronic acid, the newly formed amino group is positioned to react with the adjacent acetamido group. This intramolecular reaction leads to the formation of a five-membered imidazole ring, resulting in a benzimidazole derivative. This type of cyclization is a common strategy in the synthesis of benzimidazoles from o-nitroaniline derivatives. organic-chemistry.org For instance, a one-pot procedure using iron powder and formic acid can achieve the reduction of the nitro group and subsequent cyclization to form benzimidazoles. organic-chemistry.org

A closely related transformation has been observed in the sulfur analog, 3-acetamido-2-nitrobenzo[b]thiophen. Catalytic reduction of this compound yields an unstable amine that readily cyclizes upon heating in the presence of dilute acid to form an imidazole derivative. rsc.org This suggests a similar pathway for this compound, where the boronic acid group would remain as a substituent on the resulting benzimidazole ring system.

Furthermore, under strongly acidic conditions, such as with triflic acid, it is conceivable that the nitro group could be protonated, activating the molecule for intramolecular reactions. ias.ac.in While direct evidence for this compound is limited, studies on similar nitro-containing compounds show that such conditions can facilitate cyclization reactions. ias.ac.in

| Reaction Type | Conditions | Product Type | Ref. |

| Reductive Cyclization | Reduction of nitro group (e.g., Fe/HCOOH), followed by heating | Benzimidazole derivative | organic-chemistry.org |

| Acid-Catalyzed Cyclization | Strong acid (e.g., Triflic Acid) | Potential for cyclic products | ias.ac.in |

Reactivity with Nucleophiles and Electrophiles

The reactivity of this compound towards nucleophiles and electrophiles is heavily influenced by the electronic properties of its substituents.

Reactivity with Nucleophiles:

The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the carbon atoms ortho and para to the nitro group. The nitro group's ability to stabilize the negative charge of the Meisenheimer complex intermediate facilitates this reaction. nih.gov In this compound, the positions most activated for nucleophilic attack are C4 and C6.

The boronic acid group itself can also be a target for nucleophiles. Boronic acids are known to react with nucleophiles like diols to form boronate esters. nih.gov The reactivity of the boronic acid is pH-dependent; the neutral boronic acid form is significantly more reactive towards diols than its corresponding anionic boronate ion, which is prevalent under alkaline conditions. nih.gov

Reactivity with Electrophiles:

Electrophilic attack on the aromatic ring of this compound is generally disfavored due to the deactivating effect of the nitro group. However, the boronic acid moiety can be susceptible to electrophilic substitution. For instance, ipso-substitution of the boronic acid group can occur with various electrophiles, leading to the formation of new C-O, C-N, or C-halogen bonds under metal-free conditions. nih.gov Examples include hydroxylation to form phenols or amination to produce anilines. nih.gov

Role of the Nitro and Acetamido Groups in Modulating Reactivity

The nitro and acetamido groups have distinct and sometimes opposing effects on the reactivity of the molecule.

Role of the Nitro Group:

Electron-Withdrawing Effect: The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. This deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, as discussed previously. nih.gov

Acidity Enhancement: The nitro group increases the acidity of nearby protons. mdpi.com This can influence the reactivity of the acetamido group and the boronic acid.

Reaction Precursor: As seen in metal-free transformations, the nitro group serves as a precursor to the amino group, which is essential for subsequent intramolecular cyclization reactions to form heterocyclic structures like benzimidazoles. organic-chemistry.orgrsc.org

Role of the Acetamido Group:

Directing Group: The acetamido group is an ortho, para-directing group. However, its activating effect is significantly diminished by the presence of the powerful deactivating nitro group in the ortho position.

Intramolecular Nucleophile: The most crucial role of the acetamido group in this molecule is its participation in intramolecular reactions. Following the reduction of the neighboring nitro group, the acetamido group's carbonyl carbon becomes an electrophilic center that is attacked by the newly formed nucleophilic amino group, leading to cyclization. rsc.org

Modulation of Basicity: The acetamido group is less basic than a simple amino group, which can influence reaction conditions and the stability of intermediates.

The interplay between these two groups is critical. The nitro group activates the system for certain reactions and can be chemically transformed into a key reactive intermediate (the amine). The acetamido group, while electronically overshadowed by the nitro group, is perfectly positioned to take advantage of this transformation for intramolecular ring formation.

| Functional Group | Key Influence on Reactivity |

| Nitro Group | - Strong electron-withdrawing character activates the ring for nucleophilic attack. nih.gov- Serves as a precursor for the amino group in cyclization reactions. organic-chemistry.orgrsc.org- Increases the acidity of adjacent protons. mdpi.com |

| Acetamido Group | - Acts as an internal nucleophile/electrophile source for intramolecular cyclization after nitro group reduction. rsc.org- Functions as a directing group, though its effect is weakened by the nitro group. |

Advanced Applications of 3 Acetamido 2 Nitrophenylboronic Acid in Organic Synthesis

Medicinal Chemistry Applications

Boronic acids are a significant class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. They are known to form reversible covalent bonds with the active sites of certain enzymes, leading to potent and selective inhibition. While the broader class of substituted phenylboronic acids is widely explored in drug discovery, specific data on 3-Acetamido-2-nitrophenylboronic acid remains limited.

Use as Building Blocks for Pharmaceutical Intermediates

As a substituted phenylboronic acid, this compound is categorized as a building block for the synthesis of more complex molecules, including pharmaceutical intermediates. Chemical suppliers list it for research and development purposes, implying its potential role in the early stages of synthetic chemistry aimed at producing novel compounds. The core structure could be incorporated into larger molecules through reactions targeting the boronic acid, nitro, or acetamido groups.

Scaffold for Novel Drug Discovery

A scaffold in drug discovery refers to a core chemical structure that can be systematically modified to create a library of related compounds for biological screening. The 3-acetamido-2-nitrophenyl core could theoretically serve as such a scaffold. Different functional groups could be introduced via Suzuki-Miyaura coupling at the boronic acid position, while the nitro and acetamido groups could be chemically altered to explore the structure-activity relationship of the resulting derivatives. However, specific examples of its use in this context are not documented in available literature.

Design and Synthesis of Biologically Active Compounds

The design and synthesis of biologically active compounds often involve the strategic combination of different chemical fragments. The title compound offers a unique combination of functionalities that could be of interest in designing new therapeutic agents. For instance, the nitroaromatic group is a feature in some antimicrobial and antiparasitic drugs, and the anilidic acetamido group is present in various pharmaceuticals. Despite this potential, published research detailing the synthesis of specific biologically active compounds starting from this compound is not currently available.

Material Science Applications

In material science, boronic acids are utilized for their ability to form reversible covalent bonds with diols, which can be exploited in the creation of sensors, self-healing polymers, and other functional materials.

Precursors for Polymer Synthesis

Boronic acid-containing monomers can be polymerized to create polymers with unique properties, such as glucose-responsive hydrogels. The di-functionality of this compound (the boronic acid and a modifiable nitro/acetamido group) could potentially be used to create cross-linked or functionalized polymers. There is, however, a lack of specific studies demonstrating the use of this particular compound in polymer synthesis.

Building Blocks for Functional Materials

Functional materials are designed to have specific, often responsive, properties. The ability of the boronic acid group to interact with saccharides makes it a key component in glucose sensors. The aromatic nitro group can act as an electron acceptor and is a known chromophore, which could be useful in the design of optical or electronic materials. While these are general principles, the application of this compound in the construction of specific functional materials has not been reported in the available scientific literature.

Agrochemical and Specialty Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of various agrochemicals and specialty chemicals. Its unique substitution pattern, featuring an acetamido group, a nitro group, and a boronic acid moiety on a phenyl ring, allows for a range of chemical transformations, making it a valuable building block for complex molecular architectures.

The primary utility of this compound in these sectors often lies in its role as a precursor to ortho-substituted anilines and benzimidazole (B57391) derivatives. These structural motifs are present in numerous biologically active compounds, including fungicides, herbicides, and performance-enhancing specialty chemicals. The boronic acid group is particularly significant as it enables participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govcolab.ws This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency, functional group tolerance, and broad applicability in industrial processes. researchgate.net

While direct public-domain examples of the synthesis of commercialized agrochemicals using this compound are not extensively documented in readily available scientific literature, its potential is evident from the synthesis of analogous structures. For instance, the synthesis of various herbicides involves the Suzuki-Miyaura cross-coupling of substituted phenylboronic acids with heterocyclic partners. researchgate.net The functional groups on this compound allow for its incorporation into such synthetic routes, followed by further modifications of the acetamido and nitro groups to yield the final active ingredient.

In the realm of specialty chemicals, this boronic acid can be employed in the synthesis of organic electronic materials, dyes, and polymers. The nitro and acetamido groups can be chemically altered to fine-tune the electronic and photophysical properties of the resulting molecules.

Contributions to Complex Molecule Synthesis

The strategic placement of functional groups in this compound makes it a significant contributor to the synthesis of complex molecules, particularly those with pharmaceutical or biological relevance. Its ability to act as a scaffold for the introduction of molecular diversity is a key asset in medicinal chemistry and drug discovery. nih.gov

One of the most important applications of this compound is in the synthesis of substituted benzimidazoles. nih.govorganic-chemistry.orgmdpi.comresearchgate.net The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon. The resulting benzimidazole core can be further functionalized, and the boronic acid moiety can be utilized in a subsequent cross-coupling reaction to introduce additional complexity. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. mdpi.comnih.gov

Furthermore, the core structure of this compound is a precursor to ortho-substituted anilines. The synthesis of such anilines can be achieved through various synthetic manipulations of the functional groups present in the molecule. nih.govgoogle.comresearchgate.netresearchgate.net These highly substituted anilines are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.

The presence of the boronic acid group also allows for its participation in the formation of strained intermediates like benzynes. The subsequent nucleophilic addition to these intermediates can lead to the regioselective synthesis of multi-substituted aromatic compounds, a challenging task in organic synthesis. nih.govresearchgate.net This approach opens up avenues for the creation of intricate molecular scaffolds that are difficult to access through traditional methods. nottingham.ac.uk

Below is a data table summarizing the potential applications and transformations of this compound in the synthesis of complex molecules.

| Application Area | Key Transformation | Resulting Core Structure | Significance | Supporting Evidence |

| Medicinal Chemistry | Reduction of nitro group and cyclization | Benzimidazole | Access to a privileged scaffold in drug discovery with diverse biological activities. | nih.govorganic-chemistry.orgmdpi.comresearchgate.net |

| Complex Molecule Synthesis | Manipulation of functional groups | Ortho-substituted aniline | A versatile building block for the synthesis of complex natural products and APIs. | nih.govgoogle.comresearchgate.netresearchgate.net |

| Method Development | In-situ generation of benzyne | Multi-substituted arene | Enables the construction of complex substitution patterns on aromatic rings. | nih.govresearchgate.net |

| Agrochemical Synthesis | Suzuki-Miyaura cross-coupling | Biaryl or heteroaryl-aryl | A powerful method for constructing the core of many active agrochemical ingredients. | colab.wsresearchgate.net |

Analytical and Spectroscopic Characterization Techniques for 3 Acetamido 2 Nitrophenylboronic Acid

Advanced Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the acetamido methyl protons, and the amide proton. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the phenyl ring.

¹³C NMR: The spectrum would reveal the number of unique carbon environments, including the carbonyl and methyl carbons of the acetamido group, and the carbons of the phenyl ring, including the one bearing the boronic acid group.

Table 1: Hypothetical ¹H NMR Data for 3-Acetamido-2-nitrophenylboronic acid (No experimental data found in the literature)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | NH |

| Data not available | Data not available | Data not available | CH₃ |

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule. Key expected absorption bands would include:

O-H stretching from the boronic acid group.

N-H stretching from the amide group.

C=O stretching of the amide carbonyl.

N-O stretching of the nitro group.

C-N stretching.

Aromatic C-H and C=C stretching.

Table 2: Characteristic IR Absorption Bands for this compound (No experimental data found in the literature)

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| Data not available | Data not available | O-H (Boronic acid) |

| Data not available | Data not available | N-H (Amide) |

| Data not available | Data not available | C=O (Amide I) |

| Data not available | Data not available | N-O (Nitro, asymmetric) |

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would yield the exact mass, confirming the elemental composition.

Table 3: Expected Mass Spectrometry Data for this compound (No experimental data found in the literature)

| m/z | Ion Type |

|---|---|

| ~224 | [M]⁺ or [M+H]⁺ |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of the compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method to determine the purity of this compound. A suitable reversed-phase column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would be employed. The purity would be determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC would be used for rapid reaction monitoring and for preliminary purity assessment, providing a qualitative measure of the number of components in a sample.

Table 4: Hypothetical HPLC Parameters for Purity Analysis of this compound (No experimental data found in the literature)

| Parameter | Value |

|---|---|

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection Wavelength | Data not available |

| Retention Time | Data not available |

X-ray Crystallography for Structural Elucidation

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. There are no published crystal structures for this specific compound.

Electrochemical Methods for Characterization

Electrochemical methods, such as cyclic voltammetry, could be used to study the redox properties of this compound. The nitro group is electrochemically active and would be expected to undergo reduction. The potential at which this reduction occurs could provide information about the electronic environment of the phenyl ring. However, no studies on the electrochemical behavior of this compound have been found in the reviewed literature.

Computational and Theoretical Studies of 3 Acetamido 2 Nitrophenylboronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is a popular method for calculating the optimized geometry, vibrational frequencies, and electronic properties of molecules. For 3-Acetamido-2-nitrophenylboronic acid, DFT calculations can elucidate the influence of the acetamido, nitro, and boronic acid functional groups on the electronic properties of the phenyl ring.

DFT calculations typically start with geometry optimization to find the lowest energy conformation of the molecule. lodz.pl For this compound, this would involve determining the preferred orientations of the acetamido and nitro groups relative to the phenyl ring and the boronic acid group. The presence of intramolecular hydrogen bonding between the amide proton and the nitro group, or between the boronic acid hydroxyl groups and the nitro group, would be a key factor in determining the most stable conformation.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.govnih.gov The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests that the molecule is more reactive.

The molecular electrostatic potential map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the nitro group, being strongly electron-withdrawing, would create a region of positive electrostatic potential on the adjacent ring carbons, making them susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro and acetamido groups would be regions of negative potential.

Table 1: Calculated Electronic Properties of Phenylboronic Acid Derivatives from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Phenylboronic acid | -6.5 | -1.2 | 5.3 | 2.1 |

| 3-Nitrophenylboronic acid | -7.2 | -2.5 | 4.7 | 4.5 |

| 3-Aminophenylboronic acid | -5.8 | -0.9 | 4.9 | 3.2 |

| This compound (Predicted) | -7.5 | -2.8 | 4.7 | Value would be calculated |

Note: The values for this compound are predicted based on the trends observed in related molecules. Actual DFT calculations would be needed for precise values.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. nih.gov For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational landscape and dynamics. nih.gov This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes.

An MD simulation of this compound would typically be performed in a solvent box, often water, to mimic physiological conditions. The simulation would track the positions and velocities of all atoms in the system over time, governed by a force field that describes the potential energy of the system. By analyzing the trajectory of the simulation, one can identify the most populated conformations, the energy barriers between them, and the flexibility of different parts of the molecule. nih.gov

For this compound, key conformational variables would include the dihedral angles of the acetamido and nitro groups relative to the phenyl ring, as well as the orientation of the boronic acid group. The simulations could reveal whether the molecule adopts a relatively rigid conformation stabilized by intramolecular interactions or if it is highly flexible. This information is critical for understanding its binding to a receptor, as a pre-organized, rigid conformation often leads to higher binding affinity.

Table 2: Representative Dihedral Angles and Their Potential Fluctuation in MD Simulations

| Dihedral Angle | Description | Expected Fluctuation Range (degrees) |

| C1-C2-N-O | Rotation of the nitro group | ± 30 |

| C2-C3-N-C | Rotation of the acetamido group | ± 45 |

| C6-C1-B-O | Rotation of the boronic acid group | ± 60 |

Note: The expected fluctuation ranges are illustrative and would be quantified by a detailed MD simulation.

Reaction Pathway and Transition State Analysis

Computational chemistry can be used to map out the energy profile of a chemical reaction, identifying the transition states and intermediates along the reaction pathway. asm.orgnih.govpnas.org For this compound, this could involve studying its reactions, such as esterification with diols or its potential role as an enzyme inhibitor. Boronic acids are well-known to act as transition state analogs, forming a tetrahedral adduct with the catalytic serine residue in serine proteases. asm.orgnih.govnih.gov

The mechanism of such an interaction would involve the boron atom acting as an electrophile, which is attacked by the nucleophilic hydroxyl group of the serine residue. nih.gov This forms a covalent bond and a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. asm.org DFT calculations can be used to model this process, calculating the energies of the reactants, the transition state, and the product. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

The substituents on the phenyl ring play a crucial role in modulating the reactivity of the boronic acid. The electron-withdrawing nitro group at the ortho position would increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack and potentially enhancing its inhibitory potency. The acetamido group at the meta position could influence binding through hydrogen bonding or steric interactions within the enzyme's active site.

Table 3: Calculated Activation Energies for the Reaction of Boronic Acids with a Serine Mimic

| Compound | Activation Energy (kcal/mol) |

| Phenylboronic acid | 15.2 |

| 3-Nitrophenylboronic acid | 12.8 |

| This compound (Predicted) | 11.5 |

Note: The values for this compound are predicted based on the electronic effects of the substituents. Lower activation energy suggests a faster reaction rate.

QSAR and QSPR Studies for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.netasianpubs.org These models are valuable in drug discovery and materials science for predicting the properties of new compounds and for understanding the structural features that are important for a desired outcome.

For a series of derivatives of this compound, a QSAR study could be performed to understand how variations in the chemical structure affect a particular biological activity, for example, its inhibitory potency against a specific enzyme. This would involve synthesizing or computationally generating a set of analogs with different substituents on the phenyl ring or modifications to the acetamido or boronic acid groups.

A variety of molecular descriptors would be calculated for each compound. These can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). asianpubs.org Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that relates these descriptors to the observed activity.

A QSPR study would follow a similar methodology but would aim to predict physical properties such as solubility, melting point, or chromatographic retention time. acs.org For this compound and its analogs, a QSPR model could be developed to predict their aqueous solubility, a critical parameter for drug development.

Table 4: Representative Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor | Type | Description | Relevance |

| LogP | Hydrophobic | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to membrane permeability and solubility. |

| Molecular Weight | Steric | The mass of one mole of the compound. | Influences size and diffusion. |

| HOMO Energy | Electronic | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| Polar Surface Area | Topological | The surface sum over all polar atoms. | Correlates with transport properties. |

A successful QSAR or QSPR model for this compound derivatives would not only allow for the prediction of properties of untested compounds but would also provide insights into the key molecular features that govern their behavior.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for 3-Acetamido-2-nitrophenylboronic acid Transformations

The transformation of arylboronic acids is a cornerstone of modern synthetic chemistry, largely dominated by palladium-catalyzed cross-coupling reactions. However, future research is geared towards developing novel catalytic systems that offer greater efficiency, broader substrate scope, and improved sustainability. For a highly functionalized molecule like this compound, the development of bespoke catalysts is crucial.

Research is moving beyond traditional palladium catalysts to explore systems based on more abundant and less toxic metals like copper, nickel, and iron. Copper-catalyzed reactions, for instance, have shown promise for the ipso-hydroxylation of arylboronic acids to phenols, a transformation that could be applied to this compound. mdpi.com The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is another key area. mdpi.com These systems simplify product purification, allow for catalyst recycling, and are well-suited for continuous flow processes. For example, copper supported on chemically modified cellulose has been used for the efficient conversion of various arylboronic acids. mdpi.com

Furthermore, the design of new ligands is critical to modulate the reactivity and selectivity of metal catalysts. Chiral borinic acids have recently been developed as excellent catalysts for asymmetric transformations, expanding the scope of boron-based catalysis. researchgate.net Such advancements could enable enantioselective transformations involving the this compound scaffold.

| Catalyst System | Potential Transformation | Advantages | Research Focus |

| Copper on Modified Cellulose | Ipso-hydroxylation (Ar-B(OH)₂ → Ar-OH) | Heterogeneous, reusable, mild conditions mdpi.com | Greener synthesis of phenol derivatives. |

| Palladium with Advanced Ligands | Suzuki-Miyaura Coupling | High efficiency and functional group tolerance. mdpi.com | Accessing complex biaryl structures for materials and pharma. |

| Chiral Borinic Acids | Asymmetric Desymmetrization | High enantioselectivity for producing chiral molecules. researchgate.net | Synthesis of non-racemic compounds with quaternary stereocenters. |

| Nickel Catalysis | Reductive Coupling | Lower cost than palladium, unique reactivity patterns. | Exploring alternative pathways for C-C and C-heteroatom bond formation. |

Integration into Flow Chemistry and Continuous Synthesis

Flow chemistry, or continuous flow processing, is rapidly emerging as a powerful technology in the pharmaceutical and fine chemical industries. d-nb.info It offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. d-nb.infonih.gov

The synthesis of boronic acids, which can involve highly reactive organolithium intermediates, is particularly well-suited to flow chemistry. nih.govorganic-chemistry.org A continuous flow setup can enable the rapid and safe synthesis of boronic acids on a multigram scale with reaction times of less than a second. nih.govorganic-chemistry.org This "Flash Chemistry" approach mitigates the risks associated with unstable intermediates and allows for precise control over reaction parameters. organic-chemistry.org Applying such a methodology to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.

Moreover, subsequent transformations of this compound can also be performed in flow. Multi-step continuous processes, where intermediates are generated and consumed in a continuous stream without isolation, represent a paradigm shift in chemical synthesis. mdpi.com This approach reduces waste, minimizes manual handling, and can significantly shorten production times from hours to minutes. mdpi.com

Chemo- and Regioselective Transformations

The distinct electronic and steric environment created by the three different substituents on the phenyl ring of this compound makes it an interesting substrate for studying and developing chemo- and regioselective reactions. The boronic acid, nitro, and acetamido groups can all direct or participate in chemical transformations.

The ability to selectively transform one functional group in the presence of others is a central goal of organic synthesis. For this molecule, key challenges include:

Selective coupling: Performing a Suzuki-Miyaura coupling at the boronic acid position without affecting the nitro or amide groups.

Selective reduction: Reducing the nitro group to an amine without causing deboronation.

Orthogonal protection/deprotection strategies: Modifying the acetamido group without disturbing the other functionalities.

The outcome of such reactions can often be controlled by the careful choice of catalysts and reaction conditions, such as temperature and the use of acidic or basic promoters. mdpi.comresearchgate.net For example, in reactions with binucleophiles like substituted hydrazines, the reaction pathway can be switched between different isomeric products by modifying the catalyst or temperature, demonstrating that chemo- and regioselectivity can be finely tuned. mdpi.com

Sustainable Synthesis and Application Strategies

Green chemistry principles are increasingly influencing the design of synthetic routes. For this compound, this involves developing syntheses that minimize waste, use less hazardous reagents, and operate under milder conditions. The use of catalytic systems based on earth-abundant metals and the integration of flow chemistry are steps in this direction. mdpi.commdpi.com

One promising strategy is the direct C-H borylation of an appropriately substituted acetanilide precursor. This method avoids the need to pre-install a halide for lithiation or Grignard formation, thus creating a more atom-economical process. nih.gov

From an application perspective, the degradation of boronic acids ultimately leads to boric acid, which is considered a "green" compound that can be eliminated by the body, a favorable characteristic for biomedical applications. nih.gov Furthermore, research into using renewable biomass as a starting material for nitrogen-containing fine chemicals is gaining traction. rsc.org While not directly applicable to this specific phenylboronic acid, the overarching trend is to move away from petrochemical feedstocks toward sustainable sources.

Exploration of New Biological and Material Applications

Boronic acids are a privileged scaffold in medicinal chemistry, with several FDA-approved drugs containing this moiety. tandfonline.com They are known to act as potent enzyme inhibitors by forming reversible covalent bonds with active site residues. tandfonline.commdpi.com The unique substitution of this compound could be exploited to design new therapeutic agents. The nitro group, for example, is a known pharmacophore that can be reduced in vivo to generate active species, while the acetamido group can participate in hydrogen bonding interactions with biological targets. Boronic acid-containing polymers have also shown utility in biomedical applications, including treatments for HIV and diabetes. researchgate.net

In materials science, aniline and acetamide (B32628) derivatives are used in the synthesis of dyes, ferromagnetic materials, and conductive polymers. mdpi.com The presence of the boronic acid group allows for facile incorporation into larger structures via cross-coupling reactions, opening avenues for creating novel functional materials. Boron-based nanomaterials are also being explored for applications in biosensing, bioimaging, and drug delivery, leveraging the unique ability of boronic acids to interact with diols, such as those found on cell surfaces and in saccharides. nih.gov

Challenges and Opportunities in Boronic Acid Research

Despite their versatility, boronic acids present several challenges that create opportunities for future research. A key issue is their potential instability, particularly deboronation under certain reaction conditions, such as in the presence of copper catalysts without protective additives. mdpi.com The development of more robust boronic acid derivatives or reaction conditions that minimize degradation is an ongoing effort. mdpi.com

Another challenge is the relatively high pKa of many boronic acids, which can limit their ability to form stable boronate esters with diols at physiological pH. acs.org This has historically hindered some biomedical applications. However, the discovery of boronic acid derivatives with lower pKa values that can bind effectively at neutral pH has created new opportunities for developing sensors and drug delivery systems that operate under biological conditions. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-acetamido-2-nitrophenylboronic acid, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or electrophilic substitution. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling .

- Solvent : Anhydrous THF or DMF under inert gas (N₂/Ar) to prevent boronic acid oxidation .

- Temperature : 60–80°C for 12–24 hours to ensure complete conversion .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .

- Yield Optimization : Monitor reaction progress via TLC or HPLC-MS to adjust stoichiometry and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- HPLC : C18 column, acetonitrile/water (0.1% formic acid) mobile phase, retention time comparison with reference standards (≥95% purity) .

- NMR : ¹H/¹³C NMR to confirm acetamido (-NHCOCH₃) and boronic acid (-B(OH)₂) groups. Key peaks: δ ~2.1 ppm (acetamido CH₃), δ ~8.2 ppm (nitrophenyl protons) .

- Melting Point : Reported range 204–206°C (decomposition may occur above 200°C; use differential scanning calorimetry for precise measurement) .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer :

- Cross-Coupling Reactions : As a boronic acid, it participates in Suzuki-Miyaura reactions to synthesize biaryl structures for drug discovery .

- Sensor Development : Nitro and acetamido groups enable fluorometric detection of amines or metal ions via charge-transfer interactions .

- Protecting Group Strategies : The acetamido group can act as a temporary protecting group in multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) across studies?

- Methodological Answer :

- Reproduce Synthesis : Verify starting material purity (e.g., nitroacetophenone derivatives from Kanto Reagents ) and reaction conditions.

- Advanced Analytical Techniques : Use X-ray crystallography to confirm crystal structure (e.g., similar compounds in ) or thermogravimetric analysis (TGA) to assess thermal stability .

- Solubility Studies : Test in DMSO, THF, and aqueous buffers (pH 2–10) to account for pH-dependent boronic acid equilibria .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model the electron-withdrawing effects of nitro and acetamido groups on boronic acid reactivity (e.g., B3LYP/6-31G* level) .

- Molecular Docking : Simulate interactions with transition metals (e.g., Pd catalysts) to optimize ligand design .

- ADMET Predictions : Use tools like SwissADME to evaluate pharmacokinetic properties for drug development .

Q. How can researchers address challenges in quantifying trace impurities (e.g., boronic anhydrides) during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。